3-FLUORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE
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Overview
Description
The compound’s molecular formula is C18H11FN2OS, and it has a molecular weight of 322.36 g/mol. Its structure consists of a benzamide moiety substituted with a fluoro group and a naphtho[2,1-d]thiazol-2-yl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 3-FLUORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE involves several steps. One common synthetic route includes the reaction of 3-fluorobenzoyl chloride with 2-aminonaphtho[2,1-d]thiazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-FLUORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The fluoro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in the design of new therapeutic agents.
Medicine: Research has indicated its potential use in developing drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-FLUORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor function . These interactions can result in therapeutic effects, such as anti-inflammatory or anticancer activity, depending on the specific molecular targets involved.
Comparison with Similar Compounds
3-FLUORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE can be compared with other similar compounds, such as:
- 2-fluoro-N-(1,3-thiazol-2-yl)benzamide
- 4-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- 2,4-difluoro-N-(1,3-thiazol-2-yl)benzamide
These compounds share structural similarities but differ in the position and nature of substituents on the benzamide and thiazole rings. The unique combination of the naphtho[2,1-d]thiazol-2-yl group and the fluoro substituent in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-15-9-8-11-4-1-2-7-14(11)16(15)23-18/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNNCZKYJXYOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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